Tpa-023B

描述

属性

IUPAC Name |

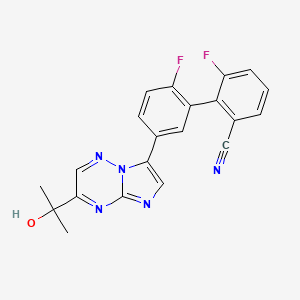

3-fluoro-2-[2-fluoro-5-[3-(2-hydroxypropan-2-yl)imidazo[1,2-b][1,2,4]triazin-7-yl]phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F2N5O/c1-21(2,29)18-11-26-28-17(10-25-20(28)27-18)12-6-7-15(22)14(8-12)19-13(9-24)4-3-5-16(19)23/h3-8,10-11,29H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZLQMGFNUNVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC2=NC=C(N2N=C1)C3=CC(=C(C=C3)F)C4=C(C=CC=C4F)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047330 | |

| Record name | PharmaGSID_47330 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425377-76-0 | |

| Record name | TPA-023B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425377760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TPA-023B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMY695BP6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TPA-023B: A Subtype-Selective Modulator of GABA-A Receptors - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of TPA-023B, a subtype-selective modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This compound represents a significant advancement in the development of anxiolytics with a potentially improved side-effect profile compared to classical benzodiazepines. This document details its binding affinity, functional efficacy at various GABA-A receptor subtypes, and the preclinical evidence supporting its non-sedating anxiolytic properties.

Core Mechanism of Action

This compound is a positive allosteric modulator of GABA-A receptors with a distinct subtype-selectivity profile. Unlike traditional benzodiazepines that act as non-selective full agonists, this compound exhibits a unique combination of activities:

-

Partial Agonist at α2 and α3 Subtypes: It enhances the function of GABA-A receptors containing α2 and α3 subunits. These subtypes are predominantly associated with the anxiolytic effects of benzodiazepines.[1][2][3]

-

Antagonist at the α1 Subtype: this compound does not enhance, and can block the effects of other modulators at, GABA-A receptors containing the α1 subunit.[1][4] The α1 subtype is strongly linked to the sedative and ataxic effects of classical benzodiazepines.

-

High Affinity for the α5 Subtype: While having high affinity, it demonstrates weak partial agonism at this subtype. The α5 subtype is implicated in cognitive processes.

-

Low Affinity for α4 and α6 Subtypes: this compound shows significantly lower affinity for the diazepam-insensitive α4 and α6 containing GABA-A receptors.

This "α1-sparing" mechanism is hypothesized to be the foundation of this compound's anxiolytic effects without the common sedative side effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with GABA-A receptors.

Table 1: Binding Affinity of this compound for Human Recombinant GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1βγ2 | 1.8 |

| α2βγ2 | 0.73 |

| α3βγ2 | 2 |

| α5βγ2 | 1.1 |

| α4βγ2 | >1000 |

| α6βγ2 | >1000 |

Table 2: Functional Efficacy of this compound at Human Recombinant GABA-A Receptor Subtypes

| Receptor Subtype | Efficacy |

| α1βγ2 | Antagonist |

| α2βγ2 | Partial Agonist |

| α3βγ2 | Partial Agonist |

| α5βγ2 | Weak Partial Agonist |

Table 3: In Vivo Receptor Occupancy and Behavioral Effects of this compound in Rodents

| Species | Parameter | Value |

| Rat | 50% Receptor Occupancy (Dose) | 0.09 mg/kg |

| Rat | 50% Receptor Occupancy (Plasma Concentration) | 19 ng/mL |

| Mouse | 50% Receptor Occupancy (Plasma Concentration) | 25 ng/mL |

| Rat | Anxiolytic Efficacy (Receptor Occupancy) | 60-90% |

| Rat & Primate | Sedation/Ataxia | No significant effects up to >99% occupancy |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes from cell lines (e.g., mouse fibroblasts) stably expressing specific human recombinant GABA-A receptor subtypes (α1βγ2, α2βγ2, α3βγ2, α5βγ2) are prepared. This involves homogenization of the cells followed by centrifugation to isolate the membrane fraction.

-

Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor, such as [3H]flumazenil.

-

Competition Assay: Increasing concentrations of this compound are added to the reaction mixture to compete with the radioligand for binding to the receptor.

-

Separation and Quantification: The reaction is terminated by rapid filtration to separate the bound from the free radioligand. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation spectrometry.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To determine the functional efficacy (agonist, antagonist, or inverse agonist activity) of this compound at different GABA-A receptor subtypes.

Methodology:

-

Oocyte Expression: Xenopus laevis oocytes are injected with cRNAs encoding the subunits of the desired human recombinant GABA-A receptor subtype. The oocytes are then incubated for 2-4 days to allow for receptor expression.

-

Voltage Clamping: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential (typically -70 mV).

-

GABA Application: A baseline current is established by applying a low concentration of GABA (e.g., EC20, the concentration that elicits 20% of the maximal GABA response).

-

This compound Application: this compound is then co-applied with GABA to the oocyte.

-

Current Measurement: The change in the GABA-induced current in the presence of this compound is measured. An increase in current indicates positive allosteric modulation (agonism), while a decrease or no change in the presence of a full agonist suggests antagonism.

-

Data Analysis: The potentiation of the GABA-induced current by this compound is expressed as a percentage of the potentiation induced by a full agonist like chlordiazepoxide.

Visualizations

Caption: this compound's modulatory effect on GABA-A receptor signaling.

Caption: Workflow for Two-Electrode Voltage Clamp Electrophysiology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAA receptor alpha2/alpha3 subtype-selective modulators as potential nonsedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

TPA-023B: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and core pharmacological characteristics of TPA-023B, a selective modulator of γ-aminobutyric acid type A (GABAA) receptors. This compound was developed as a potential non-sedating anxiolytic, representing a significant step in the quest for safer and more tolerable treatments for anxiety disorders.

Discovery and Development History

This compound emerged from a drug discovery program at Merck Sharp & Dohme aimed at developing anxiolytics with efficacy comparable to classical benzodiazepines but devoid of their undesirable side effects, such as sedation, myorelaxation, and dependence liability.[1] The development of this compound was a direct evolution from earlier compounds in the same class, namely MRK-409 and TPA023.[2]

The initial compound, MRK-409, showed a non-sedating anxiolytic profile in preclinical studies but unexpectedly caused sedation in humans at low levels of GABAA receptor occupancy (around 10%).[2][3] This led to the hypothesis that even weak partial agonism at the α1 subtype of the GABAA receptor was sufficient to induce sedation in humans.[2]

The subsequent compound, TPA023, was designed to have no efficacy at the α1 subtype. While it showed promise as a non-sedating anxiolytic in early human trials, its development was halted due to toxicity observed in long-term rodent studies.

This paved the way for this compound, an imidazotriazine that, like its predecessors, demonstrated partial agonist activity at the α2 and α3 subtypes, but critically, acted as an antagonist at the α1 subtype. This refined pharmacological profile was intended to retain the anxiolytic effects, believed to be mediated by α2 and α3 subtypes, while eliminating the sedative effects associated with α1 agonism. Although showing non-sedating properties in early human trials, the clinical development of this compound was ultimately discontinued for business reasons.

Mechanism of Action

This compound is a high-affinity, orally active modulator of the benzodiazepine binding site on the GABAA receptor. Its unique pharmacological profile stems from its subtype selectivity:

-

Partial Agonist at α2 and α3 Subtypes: this compound enhances the function of GABAA receptors containing α2 and α3 subunits. This is thought to be the primary mechanism for its anxiolytic effects.

-

Antagonist at α1 Subtype: Unlike traditional benzodiazepines, this compound does not enhance, and in fact blocks the action of other modulators at, GABAA receptors containing the α1 subunit. This is the key feature responsible for its non-sedating profile.

-

High Affinity for α5 Subtype: this compound also exhibits high affinity for the α5 subtype, although its functional activity at this subtype is less pronounced than at α2 and α3.

Signaling Pathway

The following diagram illustrates the differential modulation of GABAA receptor subtypes by this compound, leading to its anxiolytic but non-sedating effects.

Quantitative Data

Table 1: In Vitro Binding Affinity of this compound for Human Recombinant GABAA Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| α1β3γ2 | 1.8 | |

| α2β3γ2 | 0.73 | |

| α3β3γ2 | 2 | |

| α5β3γ2 | 1.1 | |

| α4β3γ2 | >1000 | |

| α6β3γ2 | >1000 |

Table 2: In Vivo Receptor Occupancy of this compound

| Species | Dose (p.o.) | Receptor Occupancy | Plasma Concentration for 50% Occupancy (EC50) | Reference |

| Rat | 0.09 mg/kg | 50% | 19 ng/mL | |

| Mouse | - | - | 25 ng/mL | |

| Baboon | - | - | 10 ng/mL | |

| Human | 1.5 mg | >50% | 5.8 ng/mL |

Table 3: Pharmacokinetic Parameters of this compound in Humans

| Dose | Cmax (ng/mL) | Tmax (h) | Apparent Half-life (h) | Reference |

| 0.05 mg - 3 mg | Dose-proportional | 2 - 4 | ~40 |

Experimental Protocols

In Vivo [3H]flumazenil Binding Assay for Receptor Occupancy

This assay was used to determine the in vivo occupancy of GABAA receptors by this compound in rodents.

Methodology:

-

Animal Dosing: Rats or mice are administered this compound orally at various doses.

-

Radioligand Administration: At a specified time post-dosing, a tracer dose of [3H]flumazenil is injected intravenously.

-

Tissue Harvesting: After a short distribution phase for the radioligand (typically a few minutes), the animals are euthanized, and the brains are rapidly removed and dissected into specific regions (e.g., cerebellum, cortex).

-

Radioactivity Measurement: The amount of radioactivity in each brain region is determined by liquid scintillation counting.

-

Occupancy Calculation: The specific binding of [3H]flumazenil is determined by subtracting the non-specific binding (measured in a separate group of animals pre-treated with a high dose of a non-labeled ligand like flumazenil). The percentage of receptor occupancy by this compound is then calculated by comparing the specific binding in the drug-treated animals to that in vehicle-treated controls.

Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. This compound has demonstrated anxiolytic-like effects in this model.

Methodology:

-

Apparatus: The maze is shaped like a plus sign and elevated off the ground. It consists of two open arms and two closed arms.

-

Acclimation: Animals are habituated to the testing room for a period before the test to reduce novelty-induced stress.

-

Procedure: Each animal is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a set period (typically 5 minutes).

-

Data Collection: The animal's behavior is recorded by an overhead video camera and analyzed using tracking software.

-

Measures of Anxiety: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

Fear-Potentiated Startle (FPS)

The FPS paradigm is a translational model of fear and anxiety that assesses how a fear-conditioned stimulus can enhance a startle reflex.

Methodology:

-

Apparatus: Animals are placed in a startle chamber equipped to deliver a loud acoustic stimulus (startle stimulus) and a conditioned stimulus (e.g., a light or tone) paired with an aversive unconditioned stimulus (e.g., a mild footshock).

-

Conditioning Phase: The animal learns to associate the conditioned stimulus with the unconditioned stimulus.

-

Testing Phase: The startle response to the acoustic stimulus is measured in the presence and absence of the conditioned stimulus.

-

Measure of Fear: The degree of potentiation of the startle response by the conditioned stimulus (i.e., the difference in startle amplitude in the presence versus absence of the conditioned stimulus) is a measure of conditioned fear. Anxiolytic compounds are expected to reduce this potentiation.

Experimental Workflow for Preclinical Anxiolytic Evaluation

Conclusion

This compound represents a significant achievement in medicinal chemistry and neuropharmacology, demonstrating that it is possible to separate the anxiolytic and sedative properties of GABAA receptor modulators through subtype-selective targeting. Although its clinical development was discontinued, the extensive preclinical and early clinical data for this compound have provided invaluable insights into the roles of different GABAA receptor subtypes in mediating complex behaviors. The discovery and development of this compound continue to inform the design of novel therapeutics for anxiety and other central nervous system disorders.

References

TPA-023B: A Comprehensive Technical Guide to its Receptor Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity profile of TPA-023B, a notable γ-aminobutyric acid type A (GABAA) receptor modulator. The information presented herein is intended to support research and drug development efforts by offering a consolidated resource on the molecular pharmacology of this compound.

Executive Summary

This compound is a high-affinity, orally active imidazotriazine derivative that acts as a subtype-selective modulator of GABAA receptors.[1][2] It is characterized by its partial agonist activity at the α2 and α3 subunits and antagonist activity at the α1 subunit of the GABAA receptor.[1][2][3] This unique profile confers non-sedating anxiolytic-like properties, distinguishing it from classical benzodiazepines. This compound also demonstrates high affinity for the α5 subunit. Its selectivity is further highlighted by its significantly lower affinity for α4 and α6-containing subtypes. This document summarizes the quantitative binding data, details the experimental methodologies used for its characterization, and provides visual representations of its mechanism and associated experimental workflows.

Receptor Binding Affinity and Selectivity

The binding affinity of this compound for various human and rat GABAA receptor subtypes has been extensively characterized. The following tables summarize the key quantitative data from in vitro radioligand binding assays.

Table 1: In Vitro Binding Affinity of this compound for Human Recombinant GABAA Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| α1βγ2 | 1.8 | Antagonist |

| α2βγ2 | 0.73 | Partial Agonist |

| α3βγ2 | 2 | Partial Agonist |

| α5βγ2 | 1.1 | Partial Agonist |

| α4βγ2 | > 1000 | Low Affinity |

| α6βγ2 | > 1000 | Low Affinity |

Data sourced from MedchemExpress.

Table 2: In Vitro Binding Affinity of this compound for Native Rat GABAA Receptors

| Brain Region | Binding Affinity (Ki, nM) |

| Cerebellum | 0.32 - 0.99 |

| Spinal Cord | 0.32 - 0.99 |

| Frontal Cortex | 0.32 - 0.99 |

Data sourced from MedchemExpress.

Table 3: In Vivo Receptor Occupancy of this compound

| Species | Assay | 50% Occupancy (Dose) | 50% Occupancy (Plasma Concentration) |

| Rat | [3H]flumazenil binding | 0.09 mg/kg | 19 ng/mL |

| Mouse | [3H]flumazenil binding | N/A | 25 ng/mL |

| Baboon | [11C]flumazenil PET | N/A | 10 ng/mL |

| Human | [11C]flumazenil PET | N/A | 5.8 ng/mL |

Data sourced from Atack et al. (2010).

Signaling Pathway

This compound exerts its effects by modulating the function of GABAA receptors, which are ligand-gated ion channels. Upon binding of the endogenous neurotransmitter GABA, these receptors open, allowing the influx of chloride ions (Cl-), which hyperpolarizes the neuron and reduces its excitability. This compound binds to the benzodiazepine site on the GABAA receptor, an allosteric modulatory site. Its subtype-selective effects are as follows:

-

At α2 and α3 subunits: this compound acts as a partial agonist, enhancing the effect of GABA. This potentiation of GABAergic neurotransmission in brain regions where these subunits are expressed is believed to mediate its anxiolytic effects.

-

At α1 subunits: this compound acts as an antagonist, blocking the potentiation of GABA's effect. The α1 subunit is highly associated with the sedative effects of classical benzodiazepines; therefore, this compound's antagonist activity at this site contributes to its non-sedating profile.

Figure 1: this compound Signaling Pathway at the GABA-A Receptor.

Experimental Protocols

The characterization of this compound's binding affinity and selectivity has relied on established methodologies in pharmacology.

In Vitro Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for various GABAA receptor subtypes.

General Protocol:

-

Membrane Preparation: Cell lines stably expressing specific human recombinant GABAA receptor subtypes (e.g., α1βγ2, α2βγ2) or homogenized brain tissue from rodents are used to prepare cell membranes.

-

Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]flumazenil) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate competition binding curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Figure 2: Workflow for In Vitro Radioligand Binding Assay.

In Vivo Receptor Occupancy Studies

These studies determine the extent to which a drug binds to its target receptor in a living organism at different doses and plasma concentrations.

Objective: To measure the dose- and time-dependent occupancy of brain GABAA receptors by this compound.

General Protocol (using [3H]flumazenil):

-

Animal Dosing: Animals (e.g., rats, mice) are administered various doses of this compound orally.

-

Radioligand Injection: At a specified time after drug administration, a tracer dose of [3H]flumazenil is injected intravenously.

-

Brain Extraction: After a set period to allow for radioligand distribution and binding, the animals are euthanized, and their brains are rapidly removed and dissected.

-

Radioactivity Measurement: The amount of radioactivity in specific brain regions is measured.

-

Occupancy Calculation: Receptor occupancy is calculated by comparing the specific binding of the radioligand in drug-treated animals to that in vehicle-treated control animals.

General Protocol (using PET with [11C]flumazenil):

-

Subject Preparation: Human or non-human primate subjects are positioned in a PET scanner.

-

Baseline Scan: A baseline scan is performed after the injection of [11C]flumazenil to measure receptor density before drug administration.

-

Drug Administration: this compound is administered.

-

Post-Dose Scan: A second PET scan is conducted after drug administration and the injection of [11C]flumazenil to measure receptor availability.

-

Occupancy Calculation: Receptor occupancy is determined by the reduction in [11C]flumazenil binding from the baseline to the post-dose scan.

Conclusion

This compound exhibits a distinctive and highly selective binding profile for GABAA receptor subtypes. Its partial agonist activity at α2/α3 subunits, coupled with antagonist activity at the α1 subunit, provides a molecular basis for its anxiolytic effects without the sedation commonly associated with non-selective benzodiazepines. The quantitative data and experimental methodologies detailed in this guide offer a solid foundation for further investigation and development of next-generation therapeutics targeting the GABAergic system.

References

The Pharmacological Profile of TPA-023B: A GABAergic Modulator with Anxiolytic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TPA-023B is a high-affinity, orally active imidazotriazine that acts as a selective modulator of γ-aminobutyric acid type A (GABAA) receptors. It exhibits a unique pharmacological profile, functioning as a partial agonist at the α2 and α3 subtypes and an antagonist at the α1 subtype.[1][2] This subtype selectivity is hypothesized to confer anxiolytic properties without the pronounced sedative and myorelaxant side effects associated with non-selective benzodiazepines.[3] This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, in vivo efficacy, pharmacokinetics, and the experimental methodologies used in its characterization.

Mechanism of Action: A Subtype-Selective Approach

This compound's primary mechanism of action is the allosteric modulation of GABAA receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[4] Unlike classical benzodiazepines that act as full agonists at various α subunits, this compound demonstrates a more nuanced interaction.[5] It potentiates the effect of GABA at α2 and α3 subunit-containing receptors, which are predominantly implicated in anxiolysis, while blocking the function of α1-containing receptors, which are primarily associated with sedation.

The signaling pathway of this compound at the GABAA receptor is depicted below:

Caption: this compound's mechanism of action at the GABAA receptor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Binding Affinities (Ki) for Human Recombinant GABAA Receptors

| GABAA Receptor Subtype | Ki (nM) |

| α1 | 1.8 |

| α2 | 0.73 |

| α3 | 2 |

| α5 | 1.1 |

| α4 | > 1000 |

| α6 | > 1000 |

Data from MedchemExpress product information.

Table 2: In Vivo Receptor Occupancy (Occ50)

| Species | Dose (mg/kg) for 50% Occupancy | Plasma Concentration (ng/mL) for 50% Occupancy |

| Rat | 0.09 | 19 |

| Mouse | - | 25 |

| Baboon | - | 10 |

| Human | - | 5.8 |

Occ50 was determined using [3H]flumazenil or [11C]flumazenil binding assays.

Table 3: Preclinical Anxiolytic-like Efficacy

| Animal Model | Species | Effective Dose (mg/kg) | Observed Effect |

| Elevated Plus Maze | Rat | 1 | Increased time in open arms |

| Fear-Potentiated Startle | Rat | - | Anxiolytic-like effect |

| Conditioned Suppression of Drinking | Rat | - | Anxiolytic-like effect |

| Conditioned Emotional Response | Squirrel Monkey | - | Anxiolytic-like effect |

Efficacy was observed at GABAA receptor occupancy levels of approximately 60-90%.

Table 4: Human Pharmacokinetic Parameters (Single 1.5 mg Oral Dose)

| Parameter | Value |

| Tmax (hours) | 2 - 4 |

| Apparent Half-life (hours) | ~40 |

| Receptor Occupancy at 1.5 mg | >50% |

This compound was well-tolerated in humans at a dose of 1.5 mg.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound for different human recombinant GABAA receptor subtypes.

-

Methodology:

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing different combinations of human GABAA receptor subunits (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).

-

Radioligand: [3H]flumazenil, a benzodiazepine site antagonist.

-

Procedure: Cell membranes are incubated with a fixed concentration of [3H]flumazenil and varying concentrations of this compound.

-

Detection: The amount of radioligand bound to the receptors is measured using liquid scintillation counting.

-

Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

Caption: Workflow for the in vitro radioligand binding assay.

In Vivo Receptor Occupancy Assay

-

Objective: To measure the dose- and time-dependent occupancy of rat brain GABAA receptors by this compound.

-

Methodology:

-

Animals: Male Sprague-Dawley rats.

-

Treatment: Animals are administered this compound orally at various doses and time points.

-

Radiotracer: [3H]flumazenil is injected intravenously.

-

Tissue Collection: At a specified time after radiotracer injection, animals are euthanized, and brains are rapidly removed and dissected.

-

Measurement: The amount of radioactivity in specific brain regions (e.g., cerebellum, frontal cortex) is measured.

-

Analysis: Receptor occupancy is calculated by comparing the specific binding of [3H]flumazenil in this compound-treated animals to that in vehicle-treated controls. The dose and plasma concentration required to produce 50% occupancy (Occ50) are determined.

-

Elevated Plus Maze (EPM) Test

-

Objective: To assess the anxiolytic-like effects of this compound in rodents.

-

Methodology:

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

-

Animals: Male rats or mice.

-

Procedure: Animals are administered this compound or a vehicle control. After a set pre-treatment time, each animal is placed in the center of the maze and allowed to explore for a fixed period (e.g., 5 minutes).

-

Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.

-

Analysis: An increase in the percentage of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic-like effect.

-

Caption: Logical relationship in the Elevated Plus Maze test.

Conditioned Place Preference (CPP) Test

-

Objective: To evaluate the rewarding or aversive properties of this compound, often used to assess its potential to alleviate the negative affective component of chronic pain.

-

Methodology:

-

Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

-

Phases:

-

Pre-conditioning (Baseline): The animal's initial preference for either chamber is determined.

-

Conditioning: The animal is confined to one chamber after receiving this compound and to the other chamber after receiving a vehicle. This is repeated over several days.

-

Post-conditioning (Test): The animal is allowed to freely explore both chambers, and the time spent in each is recorded.

-

-

Analysis: A significant increase in the time spent in the drug-paired chamber indicates a rewarding effect (or relief from an aversive state like pain), while a decrease suggests aversive properties.

-

Conclusion

This compound represents a significant advancement in the development of GABAA receptor modulators. Its unique subtype-selective profile, with partial agonist activity at α2/α3 receptors and antagonist activity at α1 receptors, translates to a promising preclinical anxiolytic efficacy with a reduced liability for sedation. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of this and similar compounds for the treatment of anxiety and other neurological disorders. While clinical development of this compound was discontinued for business reasons, the pharmacological insights gained from its study remain highly valuable to the scientific community.

References

- 1. Preclinical and clinical pharmacology of TPA023B, a GABAA receptor α2/α3 subtype-selective partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GABAA receptor alpha2/alpha3 subtype-selective modulators as potential nonsedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preclinical Profile of Tpa-023B: A Subtype-Selective GABA-A Receptor Modulator for Anxiety Disorders

Abstract

This technical guide provides a comprehensive overview of the preclinical studies on Tpa-023B, a novel, orally active imidazotriazine compound designed as a non-sedating anxiolytic. This compound acts as a subtype-selective partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor, specifically targeting the α2 and α3 subunits while acting as an antagonist at the α1 subunit. This unique pharmacological profile is hypothesized to retain the anxiolytic properties of classical benzodiazepines while minimizing their sedative, myorelaxant, and ataxic side effects, which are primarily mediated by the α1 subunit. This document details the binding affinity, functional efficacy, pharmacokinetics, and behavioral pharmacology of this compound in various preclinical models, presenting quantitative data in structured tables and illustrating key mechanisms and experimental designs with detailed diagrams.

Introduction: The Rationale for Subtype-Selective GABA-A Modulation

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system. Classical benzodiazepines, such as diazepam and lorazepam, are non-selective positive allosteric modulators of GABA-A receptors containing α1, α2, α3, or α5 subunits.[1] While effective for anxiety disorders, their clinical utility is often limited by side effects. Preclinical research has elucidated the distinct functional roles of the different α subunits:

-

α1 subunit: Primarily associated with sedation, amnesia, and ataxia.

-

α2 and α3 subunits: Believed to mediate the anxiolytic and anticonvulsant effects.

-

α5 subunit: Implicated in learning and memory processes.

This understanding spurred the development of subtype-selective compounds like this compound, aiming to isolate the therapeutic anxiolytic effects by selectively modulating α2/α3 subunits while avoiding α1-mediated sedation.[2][3] this compound was developed to have partial agonist efficacy at α2 and α3 subtypes and antagonist activity at the α1 subtype, a profile intended to produce a non-sedating anxiolytic.[2][3]

Pharmacodynamics

Binding Affinity

This compound demonstrates high-affinity binding to the benzodiazepine site of human recombinant and native rat GABA-A receptors. Notably, it shows comparable affinity for α1, α2, α3, and α5-containing subtypes, with significantly lower affinity for the diazepam-insensitive α4 and α6 subtypes.

| Receptor Subtype | Binding Affinity (Ki, nM) | Source |

| Human Recombinant | ||

| α1β3γ2 | 1.8 | |

| α2β3γ2 | 0.73 | |

| α3β3γ2 | 2.0 | |

| α5β3γ2 | 1.1 | |

| α4β3γ2 | >1000 | |

| α6β3γ2 | >1000 | |

| Native Rat | ||

| Frontal Cortex | 0.32 - 0.99 | |

| Cerebellum | 0.32 - 0.99 | |

| Spinal Cord | 0.32 - 0.99 |

Table 1: Binding Affinity of this compound at GABA-A Receptor Subtypes.

Functional Efficacy

The functional activity of this compound distinguishes it from non-selective benzodiazepines. It acts as a partial agonist at α2 and α3 subtypes, the primary targets for anxiolysis, while functioning as an antagonist at the α1 subtype, thereby avoiding the recruitment of sedative pathways.

| Receptor Subtype | Functional Activity | Efficacy Details | Source |

| α1 | Antagonist | Antagonizes the potentiation of GABA-induced current by chlordiazepoxide. | |

| α2 | Partial Agonist | Possesses partial agonist efficacy. | |

| α3 | Partial Agonist | Possesses partial agonist efficacy. | |

| α5 | Antagonist | Shows antagonist properties at this subtype. |

Table 2: Functional Efficacy Profile of this compound.

Pharmacokinetics and Receptor Occupancy

This compound is orally active and readily penetrates the brain. In vivo receptor occupancy studies are crucial for correlating administered doses with target engagement. These studies show a clear dose- and time-dependent occupancy of GABA-A receptors in the rodent brain.

| Species | Parameter | Value | Route | Source |

| Rat | Occ50 (Dose) | 0.09 mg/kg | p.o. | |

| Rat | Occ50 (Plasma Conc.) | 19 ng/mL | p.o. | |

| Mouse | Occ50 (Plasma Conc.) | 25 ng/mL | p.o. | |

| Baboon | Occ50 (Plasma Conc.) | 10 ng/mL | N/A | |

| Human | Occ50 (Plasma Conc.) | 5.8 ng/mL | N/A | |

| Human | Half-life (TPA023) | ~7 hours | p.o. |

Table 3: In Vivo Receptor Occupancy and Pharmacokinetic Parameters of this compound.

Preclinical Efficacy in Anxiety Models

This compound has demonstrated anxiolytic-like effects across multiple, well-validated rodent and primate models of anxiety. Efficacy is typically observed at receptor occupancy levels of 60-90%.

| Model | Species | Key Finding | Effective Dose / Occupancy | Source |

| Unconditioned Anxiety | ||||

| Elevated Plus Maze | Rat | Significantly increased time spent on open arms. | 1 mg/kg (~88% occupancy) | |

| Conditioned Anxiety | ||||

| Fear-Potentiated Startle | Rat | Attenuated the increase in startle response to a conditioned fear stimulus. | 0.1 - 1 mg/kg | |

| Conditioned Suppression of Drinking | Rat | Partially reversed the suppression of drinking in the presence of a conditioned fear stimulus. | 1 - 10 mg/kg (>87% occupancy) | |

| Conditioned Emotional Response | Squirrel Monkey | Showed anxiolytic-like activity. | 0.3 mg/kg (~65% occupancy) |

Table 4: Summary of Anxiolytic-Like Efficacy of this compound in Preclinical Models.

Assessment of Sedative and Ataxic Potential

A core objective for this compound's development was the separation of anxiolytic efficacy from sedative side effects. In contrast to its robust anxiolytic profile, this compound showed no significant sedative or myorelaxant effects in rodent and primate models, even at doses achieving over 99% receptor occupancy—levels far exceeding those required for anxiolysis.

| Model | Species | Key Finding | Max Dose Tested / Occupancy | Source |

| Rotarod | Rodent | No significant effect on motor coordination. | 10 mg/kg (>99% occupancy) | |

| Chain-pulling / Lever pressing | Rodent/Primate | No significant effects on motor function or motivation. | 10 mg/kg (>99% occupancy) |

Table 5: Assessment of Sedative and Myorelaxant Properties of this compound.

Experimental Protocols

In Vivo [3H]Flumazenil Binding Assay (Receptor Occupancy)

This assay measures the in-vivo occupancy of benzodiazepine binding sites by this compound.

-

Subjects: Mice or rats receive various oral (p.o.) doses of this compound or vehicle.

-

Tracer Injection: At a specified time post-dosing (e.g., 0.75 or 8 hours), animals are injected with [3H]flumazenil, a radiolabeled ligand that binds to the benzodiazepine site.

-

Tissue Collection: After a set period to allow for tracer distribution, animals are euthanized, and the brain is rapidly removed and dissected (e.g., cerebellum).

-

Quantification: The amount of radioactivity in the brain tissue is measured. The specific binding of the tracer is determined by subtracting non-specific binding (measured in a group of animals pre-treated with a high dose of a non-labeled ligand like lorazepam).

-

Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in specific [3H]flumazenil binding in this compound-treated animals compared to vehicle-treated controls. The dose required to produce 50% occupancy (Occ50) is then determined.

Elevated Plus Maze (EPM)

This test assesses anxiety-like behavior in rodents based on their natural aversion to open, elevated spaces.

-

Apparatus: A plus-shaped maze raised from the floor, with two opposing arms enclosed by high walls ("closed arms") and two opposing arms with no walls ("open arms").

-

Procedure: A rat is placed in the center of the maze facing an open arm. Its movement is tracked for a set period (e.g., 5 minutes).

-

Drug Administration: this compound or vehicle (e.g., 0.5% methyl cellulose) is administered orally at a specific time before the test. A positive control like chlordiazepoxide may also be used.

-

Measurement: Key parameters recorded are the time spent in the open arms and the number of entries into the open and closed arms.

-

Interpretation: Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms, as the drug reduces the animal's aversion to the open spaces.

Fear-Potentiated Startle (FPS)

This paradigm measures fear by quantifying the increase in a reflexive startle response in the presence of a learned fear cue.

-

Apparatus: A startle chamber that can deliver a loud acoustic stimulus (to elicit the startle reflex) and a neutral cue (e.g., a light). A sensor measures the whole-body startle response.

-

Training/Conditioning Phase: A rat is placed in the chamber. The neutral stimulus (light) is repeatedly paired with a mild, aversive foot-shock. The animal learns to associate the light with the shock.

-

Testing Phase: On a subsequent day, after drug administration (this compound or vehicle), the rat is placed back in the chamber. The acoustic startle stimulus (e.g., 100 dB tone) is presented randomly, either alone (in the dark) or in the presence of the conditioned stimulus (the light).

-

Measurement: The amplitude of the startle reflex is measured under both conditions.

-

Interpretation: In vehicle-treated animals, the startle amplitude is significantly greater in the presence of the light (the fear cue) than in its absence. Anxiolytic compounds dose-dependently reduce this potentiation of the startle response.

Conclusion

The preclinical data for this compound strongly support its profile as a non-sedating anxiolytic. Its mechanism, involving partial agonism at GABA-A α2/α3 subunits and antagonism at the α1 subunit, translates from in vitro binding and efficacy assays to in vivo anxiolytic-like activity in multiple robust animal models. Crucially, this anxiolytic efficacy is clearly dissociated from the sedative and ataxic side effects characteristic of non-selective benzodiazepines, even at doses leading to near-complete receptor saturation. These findings validate the GABA-A subtype-selectivity hypothesis and establish this compound as a significant compound in the development of improved therapeutics for anxiety disorders. While clinical development was discontinued for business reasons, the preclinical profile of this compound remains a benchmark for the design of next-generation anxiolytics.

References

- 1. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical and clinical pharmacology of TPA023B, a GABAA receptor α2/α3 subtype-selective partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of the NLRP3 Inflammasome in Neuropathic Pain: A Technical Guide

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Emerging evidence has implicated neuroinflammation as a critical process in both the initiation and maintenance of neuropathic pain. At the heart of this inflammatory response lies the NLRP3 inflammasome, a multi-protein complex that, when activated, drives the maturation and release of potent pro-inflammatory cytokines. This technical guide provides an in-depth examination of the role of the NLRP3 inflammasome in neuropathic pain, offering a resource for researchers, scientists, and professionals in drug development.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process. The initial "priming" step is triggered by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by damage-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs). This leads to the upregulation of NLRP3 and pro-IL-1β gene expression through the NF-κB signaling pathway. The second step, "activation," is initiated by a variety of stimuli, including ATP, reactive oxygen species (ROS), and lysosomal damage. These stimuli lead to the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the ASC adaptor protein, and the pro-caspase-1 effector. This assembly facilitates the cleavage of pro-caspase-1 into its active form, caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms. These cytokines are then released from the cell, where they contribute to the inflammatory cascade and the sensitization of nociceptive neurons.

Quantitative Data on NLRP3 Inflammasome in Neuropathic Pain Models

The following tables summarize key quantitative findings from preclinical studies investigating the role of the NLRP3 inflammasome in various animal models of neuropathic pain.

Table 1: Effects of NLRP3 Inflammasome Inhibition on Pain Behavior

| Model | Species | Treatment | Dose | Outcome Measure | Result | Reference |

| Chronic Constriction Injury (CCI) | Rat | MCC950 (NLRP3 inhibitor) | 10 mg/kg | Mechanical Allodynia | Significant increase in paw withdrawal threshold | |

| Spinal Nerve Ligation (SNL) | Mouse | CY-09 (NLRP3 inhibitor) | 25 mg/kg | Thermal Hyperalgesia | Significant increase in paw withdrawal latency | |

| Chemotherapy-Induced Neuropathic Pain (CINP) | Rat | OLT1177 (NLRP3 inhibitor) | 50 mg/kg | Mechanical Allodynia | Reversal of paclitaxel-induced allodynia |

Table 2: Modulation of Pro-inflammatory Cytokines by NLRP3 Inhibition

| Model | Species | Treatment | Tissue | Cytokine | Result | Reference |

| Chronic Constriction Injury (CCI) | Rat | MCC950 | Spinal Cord | IL-1β | Significant reduction in IL-1β levels | |

| Spinal Nerve Ligation (SNL) | Mouse | CY-09 | Dorsal Root Ganglia | IL-18 | Significant decrease in IL-18 expression | |

| Chemotherapy-Induced Neuropathic Pain (CINP) | Rat | OLT1177 | Sciatic Nerve | IL-1β | Significant reduction in IL-1β concentration |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of common experimental protocols used in the study of the NLRP3 inflammasome in neuropathic pain.

Animal Models of Neuropathic Pain

-

Chronic Constriction Injury (CCI): This model involves the loose ligation of the sciatic nerve with chromic gut sutures, leading to nerve compression and subsequent pain behaviors.

-

Spinal Nerve Ligation (SNL): In this model, the L5 spinal nerve is tightly ligated and transected, resulting in robust and long-lasting neuropathic pain symptoms.

-

Chemotherapy-Induced Neuropathic Pain (CINP): This model is induced by the administration of chemotherapeutic agents, such as paclitaxel, which causes damage to peripheral nerves and results in pain.

Behavioral Testing

-

Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.

-

Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus) applied to the paw. The latency to paw withdrawal is recorded as an indicator of heat sensitivity.

Biochemical Assays

-

Western Blot: Used to quantify the protein expression levels of NLRP3 inflammasome components (NLRP3, ASC, caspase-1) and cytokines (pro-IL-1β, IL-1β) in tissue homogenates (e.g., spinal cord, dorsal root ganglia).

-

Enzyme-Linked Immunosorbent Assay (ELISA): Employed to measure the concentration of secreted cytokines, such as IL-1β and IL-18, in tissue lysates or cerebrospinal fluid.

-

Immunohistochemistry/Immunofluorescence: Utilized to visualize the cellular localization and expression of NLRP3 inflammasome components within nervous system tissues.

Conclusion

The NLRP3 inflammasome has emerged as a key player in the pathogenesis of neuropathic pain. Its activation in immune and glial cells within the nervous system drives the production of pro-inflammatory cytokines that contribute to the development and maintenance of pain hypersensitivity. The data presented in this guide highlight the therapeutic potential of targeting the NLRP3 inflammasome for the management of neuropathic pain. Further research into the development of specific and potent NLRP3 inhibitors is warranted to translate these preclinical findings into effective clinical treatments.

TPA-023B and its Impact on Synaptic Inhibition in the Dorsal Horn: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of TPA-023B, a subtype-selective GABA-A receptor modulator, on synaptic inhibition within the spinal dorsal horn. The information presented herein is a synthesis of preclinical data from neuropathic and inflammatory pain models, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound is a positive allosteric modulator of GABA-A receptors, exhibiting partial agonist activity at α2 and α3 subunits and antagonist activity at the α1 subunit.[1][2] This selectivity is critical for its therapeutic potential, as it is designed to enhance synaptic inhibition in the dorsal horn to alleviate pathological pain without the sedative effects associated with non-selective benzodiazepines that also target the α1 subunit.[1][3] Diminished synaptic inhibition in the spinal dorsal horn is a key contributor to the pathophysiology of chronic pain states, including neuropathic and inflammatory pain.[4] this compound aims to counteract this by potentiating the effects of the inhibitory neurotransmitter GABA, thereby normalizing exaggerated nociceptive signaling.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Efficacy of this compound in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)

| Treatment Group | Dose (p.o.) | Mechanical Hyperalgesia (% MPE) | Heat Hyperalgesia (% MPE) |

| Vehicle | - | - | - |

| This compound | 0.3 mg/kg | 30.4 ± 3.9% | 65.1 ± 7.7% |

| This compound | 1 mg/kg | 67.2 ± 4.0% | 122.2 ± 12.2% |

*MPE: Maximum Possible Effect. Data presented as mean ± SEM.

Table 2: In Vivo Efficacy of this compound in a Chemotherapy-Induced Neuropathic Pain Model (Paclitaxel)

| Treatment Group | Dose (p.o.) | Effect on Mechanical Sensitization | Effect on Heat Hyperalgesia |

| This compound | 1 mg/kg | Significant Reduction | No Significant Effect |

**

Table 3: Electrophysiological Effects of this compound on GABAergic Inhibitory Postsynaptic Currents (IPSCs) in Dorsal Horn Lamina II Neurons

| Parameter | Control | This compound (1 µM) |

| IPSC Amplitude | Normalized to 1 | Increased |

| Weighted Time Constant (τw) of IPSC Decay | Normalized to 1 | Increased |

Qualitative representation of data from in vitro spinal cord slice recordings. This compound significantly potentiated both the amplitude and the decay time of GABAergic IPSCs.

Detailed Experimental Protocols

Animal Models of Neuropathic Pain

Chronic Constriction Injury (CCI) Model:

-

Animal Preparation: Adult male C57BL/6J mice are anesthetized.

-

Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, three loose ligatures of chromic gut are placed around the nerve. The muscle and skin are then closed with sutures.

-

Post-Operative Care: Animals are allowed to recover for at least 7 days before behavioral testing to allow for the development of neuropathic pain symptoms.

Paclitaxel-Induced Neuropathy Model:

-

Drug Administration: Paclitaxel (1 mg/kg) is administered intraperitoneally (i.p.) four times, every other day.

-

Development of Neuropathy: This regimen leads to the development of mechanical and heat hyperalgesia.

Behavioral Assays

Mechanical Allodynia (von Frey Test):

-

Acclimation: Mice are placed in individual compartments on an elevated mesh floor and allowed to acclimate.

-

Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

Response Measurement: A positive response is recorded as a brisk withdrawal, flinching, or licking of the paw. The 50% paw withdrawal threshold is then calculated.

Thermal Hyperalgesia (Hargreaves Test):

-

Apparatus: A radiant heat source is positioned under the glass floor of the testing chamber.

-

Stimulation: The heat source is focused on the plantar surface of the hind paw.

-

Response Measurement: The latency to paw withdrawal is recorded. A cut-off time is used to prevent tissue damage.

In Vitro Electrophysiology

Spinal Cord Slice Preparation:

-

Anesthesia and Dissection: Animals are deeply anesthetized, and the spinal cord is rapidly dissected out in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Slicing: Transverse slices (300-500 µm thick) of the lumbar spinal cord are prepared using a vibratome.

-

Recovery: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

Whole-Cell Patch-Clamp Recording of IPSCs:

-

Recording Chamber: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Neuron Identification: Lamina II neurons in the dorsal horn are visually identified.

-

Recording Configuration: Whole-cell patch-clamp recordings are established. To isolate GABAergic IPSCs, glutamatergic and glycinergic transmission is blocked pharmacologically.

-

Data Acquisition: Evoked IPSCs are generated by electrical stimulation of adjacent tissue. Spontaneous or miniature IPSCs are also recorded. The amplitude, frequency, rise time, and decay kinetics of the IPSCs are analyzed before and after the application of this compound.

Visualization of Pathways and Workflows

Caption: Signaling pathway of this compound in dorsal horn neurons.

Caption: Workflow for preclinical evaluation of this compound.

References

- 1. The α2/α3GABAA receptor modulator TPA023B alleviates not only the sensory but also the tonic affective component of chronic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of GABAergic and Glycinergic Transmission in the Neonatal Rat Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Whitepaper: Early-Phase Clinical and Preclinical Data on Tpa-023B, a GABA-A Receptor Subtype-Selective Modulator

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tpa-023B is a novel, orally active imidazotriazine developed as a non-sedating anxiolytic. It functions as a high-affinity partial agonist at the α2 and α3 subtypes of the γ-aminobutyric acid type A (GABA-A) receptor, and as an antagonist at the α1 subtype. This subtype-selective efficacy profile is hypothesized to separate the anxiolytic effects, mediated by α2/α3 subtypes, from the sedative effects associated with α1 subtype agonism of classical benzodiazepines. This document provides a comprehensive summary of the early-phase preclinical and clinical data available for this compound, focusing on its receptor binding profile, pharmacokinetic/pharmacodynamic relationships, and preclinical efficacy. Detailed experimental protocols and mechanistic diagrams are provided to offer a thorough technical overview for the scientific community. Although clinical development was discontinued for business reasons, the data on this compound offer valuable insights into the therapeutic potential of targeting specific GABA-A receptor subtypes.

Introduction

The therapeutic utility of classical benzodiazepines for anxiety disorders is often limited by undesirable side effects, including sedation, myorelaxation, and potential for dependence. These effects are primarily mediated through non-selective positive allosteric modulation of GABA-A receptors containing the α1 subunit. The development of subtype-selective GABA-A receptor modulators represents a targeted approach to isolate the anxiolytic properties, which are thought to be mediated by the α2 and α3 subunits, while avoiding the sedative liabilities of α1 agonism[1].

This compound emerged as a clinical candidate from this drug discovery paradigm[2]. It is characterized as a partial agonist at α2/α3-containing GABA-A receptors and a functional antagonist at the α1 subtype[3][4]. This whitepaper consolidates the key quantitative data from preclinical and early-phase human studies to serve as a technical guide for researchers in the field.

Mechanism of Action & Signaling Pathway

This compound exerts its effects by binding to the benzodiazepine site on GABA-A receptors, which are ligand-gated chloride ion channels. As a partial agonist at α2 and α3 subtypes, it enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which produces an anxiolytic effect. Conversely, as an antagonist at the α1 subtype, it blocks the binding of other modulators at this site, thereby preventing the sedative effects associated with α1 agonism[3].

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

This table presents the binding affinity of this compound for various human recombinant and native rat GABA-A receptor subtypes. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Effect | Reference |

| Human Recombinant | |||

| α1 | 1.8 | Antagonist | |

| α2 | 0.73 | Partial Agonist | |

| α3 | 2.0 | Partial Agonist | |

| α5 | 1.1 | High Affinity | |

| α4 / α6 | >1000 | Low Affinity | |

| Native Rat CNS | |||

| Cerebellum, Spinal Cord, Frontal Cortex | 0.32 - 0.99 | N/A |

Table 2: Receptor Occupancy (50%) Data

This table shows the dose and corresponding plasma concentration of this compound required to achieve 50% occupancy of brain GABA-A receptors in various species.

| Species | Assay | Dose for 50% Occupancy | Plasma Conc. for 50% Occupancy | Reference |

| Rat | [³H]Flumazenil in vivo | 0.09 mg/kg | 19 ng/mL | |

| Mouse | [³H]Flumazenil in vivo | N/A | 25 ng/mL | |

| Baboon | [¹¹C]Flumazenil PET | N/A | 10 ng/mL | |

| Human | [¹¹C]Flumazenil PET | N/A | 5.8 ng/mL |

Table 3: Preclinical Efficacy in Animal Models

This table summarizes the anxiolytic-like and antihyperalgesic effects of this compound observed in rodent models.

| Model | Species | Dose | Effect | Receptor Occupancy | Reference |

| Elevated Plus Maze | Rat | 1 mg/kg, p.o. | Significant increase in open arm time | ~60-90% | |

| Neuropathic Pain (CCI Model) | Mouse | 0.3 mg/kg, p.o. | 30.4% reversal of mechanical hyperalgesia | N/A | |

| 1 mg/kg, p.o. | 67.2% reversal of mechanical hyperalgesia | N/A | |||

| 0.3 mg/kg, p.o. | 65.1% reversal of heat hyperalgesia | N/A | |||

| 1 mg/kg, p.o. | 122.2% reversal of heat hyperalgesia | N/A |

Table 4: Human Safety and Tolerability

This table outlines the findings from an early-phase study in healthy human volunteers.

| Dose | Route | Key Observation | Receptor Occupancy | Reference |

| 1.5 mg | Oral | Well tolerated | >50% |

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for a comprehensive understanding of the data generation process.

In Vivo [³H]Flumazenil Binding for Receptor Occupancy

This assay is used to determine the extent to which this compound occupies benzodiazepine binding sites on GABA-A receptors in the living brain of rodents.

-

Subjects: Male Sprague-Dawley rats or mice.

-

Procedure:

-

Animals are administered this compound orally (p.o.) at various doses or a vehicle control.

-

At a specified time post-administration (e.g., 45 minutes), a tracer dose of [³H]Flumazenil is injected intravenously (i.v.).

-

After a short distribution period (e.g., 3 minutes), animals are euthanized.

-

The brain is rapidly removed, and specific regions (e.g., cerebellum, cortex) are dissected.

-

The amount of radioactivity in each brain region is quantified using liquid scintillation counting.

-

Receptor occupancy is calculated as the percentage reduction in specific [³H]Flumazenil binding in this compound-treated animals compared to vehicle-treated controls. Specific binding is determined by subtracting non-specific binding (measured in a brain region with low receptor density or in the presence of a saturating dose of a non-labeled ligand) from total binding.

-

Elevated Plus Maze (EPM) for Anxiolytic-like Activity

The EPM is a standard behavioral assay used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two opposing arms enclosed by walls.

-

Procedure:

-

Animals are habituated to the testing room for at least 45 minutes before the experiment.

-

This compound or vehicle is administered at a set time before the test (e.g., 60 minutes).

-

Each animal is placed individually in the center of the maze, facing one of the open arms.

-

The animal is allowed to explore the maze freely for a standard duration, typically 5 minutes.

-

An automated video tracking system records the animal's movements.

-

-

Primary Endpoints:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

An increase in the time spent and/or entries into the open arms is interpreted as an anxiolytic-like effect.

-

[¹¹C]Flumazenil Positron Emission Tomography (PET) in Humans

PET imaging with the radioligand [¹¹C]Flumazenil allows for the non-invasive quantification of GABA-A receptor occupancy in the human brain.

-

Subjects: Healthy human volunteers.

-

Procedure:

-

A baseline PET scan is performed following the intravenous injection of a tracer dose of [¹¹C]Flumazenil to measure baseline receptor availability.

-

On a separate day, subjects are administered a single oral dose of this compound (e.g., 1.5 mg).

-

At various times post-dose (e.g., 5 and 24 hours), repeat PET scans are conducted to measure receptor availability after drug administration.

-

Arterial blood samples are collected throughout the scans to measure the concentration of the radioligand in plasma, which serves as an input function for kinetic modeling.

-

-

Data Analysis:

-

Dynamic PET images are reconstructed to create time-activity curves for various brain regions.

-

Kinetic models (e.g., using a reference region like the pons or arterial input function) are applied to the time-activity curves to calculate the binding potential of [¹¹C]Flumazenil.

-

Receptor occupancy is calculated as the percentage reduction in binding potential in the post-dose scans compared to the baseline scan.

-

Conclusion

The available early-phase data for this compound support its proposed mechanism of action as a GABA-A α2/α3 subtype-selective partial agonist and α1 antagonist. Preclinical studies demonstrate a clear anxiolytic-like profile in validated animal models at exposures that correspond to significant brain receptor occupancy. Importantly, these effects were observed in the absence of significant ataxia or myorelaxation up to doses achieving over 99% receptor occupancy, supporting the hypothesis that sparing the α1 subtype avoids classical benzodiazepine-related side effects. Early human data confirmed that this compound was well-tolerated at doses achieving greater than 50% receptor occupancy, a level at which anxiolytic efficacy is anticipated. While the clinical development of this compound was halted, the compound serves as a valuable pharmacological tool and a proof-of-concept for the development of next-generation, non-sedating anxiolytics. The data compiled in this report provide a technical foundation for researchers continuing to explore the therapeutic potential of subtype-selective GABA-A receptor modulators.

References

Methodological & Application

Application Notes and Protocols for TPA-023B in In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of TPA-023B, a selective GABAA receptor modulator, for in vitro experiments. Adherence to these guidelines will ensure solution stability and reproducibility of experimental results.

Introduction to this compound

This compound is a high-affinity imidazotriazine that acts as a partial agonist at the α2 and α3 subtypes of the γ-aminobutyric acid type A (GABAA) receptor and as an antagonist at the α1 subtype.[1] This selective modulation of GABAA receptor subtypes makes this compound a valuable tool for investigating the roles of these specific subunits in neuronal signaling and for the development of novel therapeutics with potentially reduced sedative effects compared to non-selective benzodiazepines.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₂₁H₁₅F₂N₅O |

| Molecular Weight | 391.37 g/mol |

| Appearance | Solid powder |

| Chirality | Achiral |

Preparation of this compound Stock Solutions

3.1. Recommended Solvent

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. The compound is sparingly soluble in aqueous solutions.

3.2. Materials Required

-

This compound powder

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile, amber glass vials or polypropylene microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

3.3. Protocol for Reconstituting this compound Powder

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

-

Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.91 mg of this compound.

-

Solvent Addition: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.

-

Dissolution:

-

Cap the vial securely and vortex thoroughly for 1-2 minutes.

-

For optimal dissolution and to ensure the compound is fully solubilized, sonicate the solution for 10-15 minutes.

-

-

Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or polypropylene tubes to minimize freeze-thaw cycles.

Storage and Stability

Proper storage of this compound in both solid and solution form is critical to maintain its stability and activity.

| Form | Storage Temperature | Shelf Life |

| Solid Powder | -20°C | Refer to manufacturer's specifications |

| DMSO Stock Solution | -20°C | Up to 1 month |

| -80°C | Up to 6 months |

Note: Avoid repeated freeze-thaw cycles of the stock solution.

Preparation of Working Solutions for In Vitro Assays

5.1. Dilution into Aqueous Media

For cell-based experiments, the DMSO stock solution must be diluted into the aqueous cell culture medium to achieve the desired final concentration. It is crucial to perform this dilution in a stepwise manner to prevent precipitation of the compound.

5.2. Protocol for Preparing Working Solutions

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in sterile DMSO or cell culture medium. This can help to minimize the final concentration of DMSO in the cell culture.

-

Final Dilution:

-

Warm the required volume of cell culture medium to 37°C.

-

While gently vortexing the warmed medium, add the this compound stock solution (or intermediate dilution) dropwise to the medium. This rapid mixing helps to prevent localized high concentrations of the compound and DMSO, which can cause precipitation.

-

Ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.

-

-

Final Concentration Range: The effective concentration of this compound in in vitro assays can vary depending on the cell type and the specific experimental endpoint. Based on available data, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments. For example, a concentration of 100 nM has been shown to be effective in antagonizing chlordiazepoxide-induced currents in cells expressing the α1 GABAA receptor subtype.[1]

-

Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium as the this compound-treated samples.

Experimental Workflow and Signaling Pathway Diagrams

6.1. This compound Solution Preparation Workflow

The following diagram illustrates the recommended workflow for preparing this compound solutions for in vitro experiments.

Caption: Workflow for preparing this compound stock and working solutions.

6.2. This compound Signaling Pathway at GABAA Receptors

The diagram below illustrates the mechanism of action of this compound at different GABAA receptor subtypes.

Caption: this compound's differential action on GABAA receptor subtypes.

References

TPA-023B Protocol for Conditioned Place Preference Test: An Application Note

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing TPA-023B, a selective GABAA receptor modulator, in a conditioned place preference (CPP) test to assess its potential rewarding or aversive properties, particularly in the context of pain relief.

Introduction

This compound is a high-affinity, orally active compound that acts as a partial agonist at GABAA receptor α2 and α3 subtypes while being an antagonist at the α1 subtype.[1][2] This selectivity profile confers non-sedating anxiolytic-like properties.[1][2] The conditioned place preference (CPP) paradigm is a standard behavioral assay used to evaluate the motivational effects of drugs.[3] It relies on Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a drug. A subsequent preference for the drug-paired environment suggests rewarding properties, while avoidance indicates aversive effects.

Studies have shown that this compound can induce conditioned place preference in animal models of chronic neuropathic and inflammatory pain. This suggests that this compound may alleviate the negative affective state associated with pain, rather than being inherently rewarding in a naive state. In pain-free animals, this compound does not typically induce place preference.

This compound Signaling Pathway

This compound selectively modulates GABAA receptors, which are ligand-gated ion channels responsible for the majority of fast synaptic inhibition in the central nervous system. Its distinct action on different α subunits is key to its pharmacological profile.

Caption: this compound acts on the GABAA receptor to produce anxiolytic and analgesic effects.

Experimental Protocol: Conditioned Place Preference

This protocol outlines the three main phases of a CPP experiment: Habituation, Conditioning, and Preference Testing. A biased design is often used, where the drug is paired with the initially less-preferred chamber to avoid confounding novelty-seeking behavior with a true drug-induced preference.

Apparatus

-

A standard three-chamber CPP apparatus is required.

-

The two end chambers should be distinct in terms of visual and tactile cues (e.g., black vs. white walls, grid vs. smooth flooring).

-

A smaller, neutral center chamber connects the two end chambers.

-

Removable guillotine doors are used to control access between chambers.

-

An overhead camera and tracking software are used to record and analyze the animal's position and time spent in each chamber.

Experimental Workflow

Caption: Workflow of the Conditioned Place Preference (CPP) experiment.

Detailed Procedure

Phase 1: Habituation and Pre-Test (Baseline Preference)

-

Habituation (Day 1): Place each animal in the central chamber of the CPP apparatus with the guillotine doors removed. Allow free exploration of all three chambers for 15-30 minutes to reduce novelty-induced stress.

-

Pre-Test (Day 2): Place each animal in the central chamber and remove the guillotine doors. Record the time spent in each of the two end chambers for 15 minutes. Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded. The chamber where the animal spent less time is designated as the drug-paired chamber for that animal (biased design).

Phase 2: Conditioning (Days 3-8)

This phase typically consists of 4-8 conditioning sessions, alternating between drug and vehicle administration.

-

Drug Conditioning (e.g., Days 3, 5, 7):

-

Administer this compound at the desired dose and route (see Table 1).

-

Immediately place the animal in its assigned drug-paired chamber with the guillotine door closed, confining it to that chamber.

-

The conditioning session duration is typically 30 minutes.

-

Return the animal to its home cage after the session.

-

-

Vehicle Conditioning (e.g., Days 4, 6, 8):

-

Administer the vehicle control (e.g., saline, 0.5% methyl cellulose).

-

Immediately place the animal in the opposite (vehicle-paired) chamber with the guillotine door closed.

-

The session duration should be the same as the drug conditioning session (30 minutes).

-

Return the animal to its home cage.

-

Phase 3: Preference Test (Day 9)

-

Post-Test: This test is conducted in a drug-free state.

-

Place the animal in the central chamber with the guillotine doors removed, allowing free access to all chambers.

-

Record the time spent in each of the end chambers for 15 minutes.

Data Analysis

The primary measure is the change in time spent in the drug-paired chamber from the pre-test to the post-test. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting rewarding or pain-relieving properties.

-

Preference Score: Calculate a preference score for each animal: (Time in drug-paired chamber during post-test) - (Time in drug-paired chamber during pre-test).

-